molecular formula C10H14O B054370 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane CAS No. 117221-80-4

3-Oxatetracyclo[5.2.2.01,6.02,4]undecane

Cat. No.: B054370
CAS No.: 117221-80-4
M. Wt: 150.22 g/mol
InChI Key: JAUNSKPQYMPJOJ-UHFFFAOYSA-N
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Description

3-Oxatetracyclo[5.2.2.0¹,⁶.0²,⁴]undecane is a polycyclic ether characterized by a rigid tetracyclic framework with an oxygen atom integrated into its bridged structure. These analogs are often synthesized for applications in medicinal chemistry, materials science, and agrochemical research due to their stability and functional versatility .

Properties

CAS No.

117221-80-4

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3-oxatetracyclo[5.2.2.01,6.02,4]undecane

InChI

InChI=1S/C10H14O/c1-3-10-4-2-6(1)7(10)5-8-9(10)11-8/h6-9H,1-5H2

InChI Key

JAUNSKPQYMPJOJ-UHFFFAOYSA-N

SMILES

C1CC23CCC1C2CC4C3O4

Canonical SMILES

C1CC23CCC1C2CC4C3O4

Synonyms

2H-1b,4-Ethanopentaleno[1,2-b]oxirene, hexahydro-, (1a-alpha-,1b-bta-,4-bta-,4a-alpha-,5a-alpha-)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Features Physical Properties Synthesis & Spectral Data Key References
8,11-Oxapentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane derivatives (e.g., compounds 9–11) Pentacyclic framework with an oxygen bridge; nitrobenzoate or benzyl substituents Solids (e.g., compound 9: m.p. 70–75°C) or liquids (e.g., compound 10: viscous liquid) Synthesized via multi-step condensation; confirmed by FT-IR, NMR, and HRMS
Dioxaspiro[5.5]undecanes (e.g., S4a, racemic mixtures) Spirocyclic 1,7-dioxaspiro[5.5]undecane core with methyl/propyl substituents Volatile liquids; stereochemical purity affects bioactivity (e.g., insect attraction) Characterized via GC/MS and dynamic headspace analysis; EAD-active in biological assays
2,4,8,10-Tetraoxaspiro[5.5]undecanes (e.g., compound 2064-95-1) Spirocyclic framework with four oxygen atoms and phenyl substituents High thermal stability; used in industrial applications (e.g., polymers, agrochemicals) Synthesized via pentaerythritol-ketone condensation; confirmed by NMR and MS
9-Oxa-4-azatetracyclo[5.3.1.0²,⁶.0⁸,¹⁰]undecane-3,5-dione Tetracyclic structure with fused oxa-aza rings and diketone functional groups Crystalline solid (m.p. 152–155°C); potential NO-donating properties Microwave-assisted synthesis; validated by X-ray crystallography and HRMS

Structural and Functional Contrasts

  • Ring Strain vs. Stability : The oxatetracyclo framework exhibits higher rigidity compared to spirocyclic analogs (e.g., dioxaspiro[5.5]undecanes), which have greater conformational flexibility due to their spiro junctions .
  • Substituent Influence : Nitrobenzoate groups (e.g., compounds 5–8) increase molecular polarity and melting points, while alkyl/aryl substituents (e.g., methyl or phenyl) modulate volatility and lipophilicity .

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